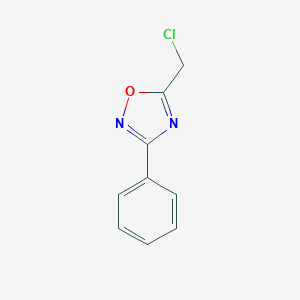

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

説明

Significance of 1,2,4-Oxadiazole (B8745197) Core Structures in Modern Drug Discovery and Organic Synthesis

The 1,2,4-oxadiazole nucleus is a privileged scaffold in modern drug discovery due to its favorable physicochemical and pharmacokinetic properties. tandfonline.comnih.gov A key feature of the 1,2,4-oxadiazole ring is its function as a bioisostere for amide and ester groups. lifechemicals.comnih.govresearchgate.net This bioisosteric replacement often enhances metabolic stability by preventing hydrolysis by esterases, a common metabolic pathway for drug deactivation. researchgate.net

The versatility of the 1,2,4-oxadiazole core has led to its incorporation into a wide array of therapeutic agents. nih.gov Derivatives have been shown to exhibit a broad spectrum of biological activities, making them attractive candidates for development as novel drugs. nih.gov

Table 1: Reported Pharmacological Activities of 1,2,4-Oxadiazole Derivatives

| Pharmacological Activity | Description |

|---|---|

| Anticancer | Compounds have shown cytotoxicity against various human cancer cell lines, including breast, lung, and prostate cancer. nih.govrjptonline.org |

| Anti-inflammatory | Derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models. rjptonline.org |

| Antimicrobial | The scaffold is present in compounds with antibacterial, antifungal, and antiparasitic properties. tandfonline.comnih.govnih.gov |

| Neuroprotective | Certain derivatives are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. researchgate.net |

| Nematicidal | Recent studies show high activity against plant-parasitic nematodes. mdpi.com |

In organic synthesis, 1,2,4-oxadiazoles are valuable intermediates. rjptonline.org Their synthesis is well-established, often involving the cyclocondensation of amidoximes with carboxylic acids or their derivatives. researchgate.netrjptonline.org The stability of the ring system allows for further chemical modifications, enabling the creation of diverse molecular libraries for screening and development. chim.it

Rationale for Academic Research on 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole as a Synthetic Intermediate and Pharmacophore

The specific structure of this compound provides a clear rationale for its investigation. The compound serves a dual role as both a versatile synthetic intermediate and a potentially active pharmacophore.

As a Synthetic Intermediate: The primary driver for its use as an intermediate is the presence of the chloromethyl group (-CH₂Cl) at the 5-position. This functional group is a reactive electrophilic site, making it an excellent "handle" for introducing a wide variety of other chemical moieties through nucleophilic substitution reactions. Researchers can readily react this compound with nucleophiles such as amines, thiols, and alcohols to construct more complex molecules. researchgate.netacs.org This straightforward derivatization allows for the systematic exploration of structure-activity relationships (SAR) by creating analogues with diverse substituents. For instance, reaction with various piperazine (B1678402) derivatives has been used to synthesize novel compounds. acs.org

As a Pharmacophore: A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The 1,2,4-oxadiazole ring itself is a key pharmacophoric element. nih.gov The addition of the chloromethyl group is not merely a synthetic convenience; it can also contribute directly to biological activity. Haloalkyl groups are known to influence the electronic properties and binding capabilities of molecules. mdpi.com

Recent research has highlighted the importance of the 5-position substituent for biological effect. A 2023 study on nematicides found that introducing a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring enhanced activity. mdpi.com Specifically, the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099), a close analogue of the subject compound, exhibited excellent nematicidal activity against Bursaphelenchus xylophilus, significantly higher than several commercial agents. mdpi.com This suggests that the 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole scaffold is a promising pharmacophore for developing new agrochemicals.

Historical Trajectory of Research on Chloromethyl-Substituted 1,2,4-Oxadiazoles

The study of chloromethyl-substituted 1,2,4-oxadiazoles is built upon a long history of research into the parent heterocycle. The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger. researchgate.netnih.gov For many decades, research was primarily focused on fundamental synthesis and reactivity.

It wasn't until the mid-20th century that the biological and pharmaceutical importance of the 1,2,4-oxadiazole nucleus began to be widely recognized, with the marketing of the cough suppressant Oxolamine in the 1960s. chim.it This spurred greater interest in synthesizing and testing a wide variety of substituted derivatives to explore their therapeutic potential.

The specific focus on chloromethyl-substituted derivatives is a more recent development within this broader context. Early reports on related haloalkyl compounds include work on 5-nitrofuryl substituted 1,2,4-oxadiazoles with antimicrobial activity in 1969, which involved reactions of trichloromethyl substituted precursors. nih.gov However, extensive investigation into the unique synthetic utility and biological activity of the 5-(chloromethyl) group itself appears to have gained momentum in the last couple of decades. Modern synthetic methods have made precursors like 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds more accessible, facilitating their use as building blocks for novel thioethers, amines, and other complex structures. researchgate.net The continued discovery of potent biological activities, such as the nematicidal effects reported in 2023, ensures that research into this specific class of compounds remains an active and promising area of heterocyclic chemistry. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSYUUPMPGDIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359502 | |

| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-94-2 | |

| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 5 Chloromethyl 3 Phenyl 1,2,4 Oxadiazole

Nucleophilic Displacement Reactions at the Chloromethyl Moiety

The chlorine atom of the chloromethyl group in 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups, leading to diverse derivatives.

Cyanation and Subsequent Decyanation Processes

The reaction of this compound and its derivatives with potassium cyanide (KCN) serves as a pathway to introduce a nitrile group. nih.gov This cyanation is a nucleophilic substitution reaction where the cyanide ion displaces the chloride. nih.gov Interestingly, the reaction conditions can be tuned to favor either the formation of the acetonitrile (B52724) derivative or a subsequent decyanation product. nih.gov

When 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles are treated with an excess of KCN at room temperature in acetonitrile, trisubstituted acetonitriles are the major products. acs.org However, increasing the reaction temperature to 100°C leads to the formation of 1,2,4-oxadiazole-substituted propanes, which is indicative of a decyanation process. acs.org A proposed mechanism for this non-reductive decyanation involves the in situ formation of HCN, which in association with KCN, facilitates the conversion of the nitrile to an alkane, possibly through the extrusion of cyanogen. nih.govacs.org

The nature of the substituent on the phenyl ring influences the outcome of the reaction. Derivatives with electron-withdrawing groups on the phenyl ring tend to favor the formation of the decyanated product, even at lower temperatures. nih.gov

Table 1: Cyanation and Decyanation of 5-(Chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles

| Substituent (R) | Reagent and Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| H | 4 equiv. KCN, CH₃CN, rt | 2,2,2-Tris[3-(phenyl)-1,2,4-oxadiazol-5-ylmethyl]acetonitrile | High | acs.org |

| H | 2 equiv. KCN, CH₃CN, 100°C | 1,1,1-Tris[3-(phenyl)-1,2,4-oxadiazol-5-ylmethyl]ethane | 75-85 | nih.govacs.org |

| p-NO₂ | 2 equiv. KCN, CH₃CN, 100°C | 1,1,1-Tris[3-(p-nitrophenyl)-1,2,4-oxadiazol-5-ylmethyl]ethane | High | nih.gov |

| p-Cl | 2 equiv. KCN, CH₃CN, 100°C | 1,1,1-Tris[3-(p-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl]ethane | High | nih.gov |

Amination and Schiff Base Formation from the Chloromethyl Group

The chloromethyl group can be readily converted to an amino group through nucleophilic substitution with various amine nucleophiles. For instance, reaction with piperazine (B1678402) derivatives in the presence of a base like pyridine (B92270) in THF at room temperature leads to the formation of the corresponding aminomethyl derivatives in good yields. acs.org The resulting primary or secondary amines can then be further derivatized.

A common subsequent reaction is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction typically involves refluxing the aminomethyl derivative with the desired carbonyl compound in a suitable solvent like absolute ethanol (B145695). asianpubs.org This two-step sequence provides a versatile method for introducing a wide variety of substituents and creating more complex molecular architectures. While specific examples starting directly from 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole are not extensively detailed in the provided search results, the synthesis of novel amine analogues of a similar compound, 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, has been reported, demonstrating the feasibility of this approach. researchgate.net

Ether and Thioether Linkage Formation

The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. This reaction involves the treatment of the chloromethyl derivative with an alkoxide or a phenoxide. For example, the reaction of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol with epibromohydrin (B142927) in the presence of a base like sodium hydride in THF results in the formation of the corresponding glycidyl (B131873) ether. acs.org

Thioether linkages can be formed by reacting this compound with a thiol or a thiolate salt. A two-step procedure has been described for the synthesis of thioethers containing the 1,2,4-oxadiazole (B8745197) ring. researchgate.net This involves first converting the 3-aryl-5-chloromethyl-1,2,4-oxadiazole to the corresponding thiocyanate (B1210189) derivative by reaction with ammonium (B1175870) thiocyanate. researchgate.net The resulting 5-thiocyanato-3-aryl-1,2,4-oxadiazole is then reacted with various alcohols to yield the thioether derivatives. researchgate.net Another approach involves the direct nucleophilic substitution of the chloride with a thiol in the presence of a base. For example, the reaction of 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione with various phenacyl bromides leads to the formation of new thioether derivatives. nih.gov

Table 2: Synthesis of Thioether Derivatives from 3-Aryl-5-chloromethyl-1,2,4-oxadiazoles

| Aryl Substituent | Reagents and Conditions | Product | Yield | Reference |

|---|

Modifications and Functionalization of the Phenyl Ring in this compound Derivatives

Aromatic Substitution Effects and Regioselectivity

The 1,2,4-oxadiazole ring is considered an electron-withdrawing group. nih.govresearchgate.net This deactivating nature makes electrophilic substitution on the attached phenyl ring more difficult compared to benzene (B151609) itself. nih.gov The electron-withdrawing character of the 1,2,4-oxadiazole ring directs incoming electrophiles primarily to the meta-position of the phenyl ring. libretexts.org This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing heterocycle. Conversely, the intermediate for meta attack avoids placing the positive charge on the carbon directly attached to the oxadiazole ring, making it the more favorable pathway. libretexts.org

While the 1,2,4-oxadiazole ring itself is generally inert to electrophilic substitution, the phenyl ring can undergo typical aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, with the regioselectivity being governed by the directing effect of the oxadiazole moiety and any other substituents present on the phenyl ring. nih.gov

Influence of Electron-Donating and Electron-Withdrawing Substituents on Reactivity

The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can significantly impact the reactivity of the entire molecule. EDGs, such as alkyl or alkoxy groups, increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack. In contrast, EWGs, such as nitro or halo groups, decrease the electron density, deactivating the ring towards electrophilic substitution.

In the context of nucleophilic displacement reactions at the chloromethyl group, substituents on the phenyl ring can also exert an influence. For instance, in the cyanation/decyanation reactions, the presence of electron-poor substituents on the phenyl ring of this compound derivatives was found to facilitate the decyanation process. nih.gov Studies on other oxadiazole systems have also shown that the presence of EWGs on an aryl substituent can increase the yield of certain reactions, although potentially requiring longer reaction times. nih.gov Conversely, EDGs may decrease the yield in some cases. nih.gov The electronic nature of these substituents can also play a crucial role in the biological activity of the resulting derivatives. ijper.org

Hybrid Molecule Design and Scaffold Diversification Incorporating the this compound Unit

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, often utilized as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and modulate pharmacological properties. researchgate.netnih.gov The compound this compound serves as a particularly valuable building block for hybrid molecule design and scaffold diversification. nih.gov Its utility stems from the reactive chloromethyl group at the 5-position, which acts as a key electrophilic handle for covalent linkage to a wide array of other molecular scaffolds. mdpi.comresearchgate.net This strategy allows for the integration of the favorable physicochemical and biological attributes of the 3-phenyl-1,2,4-oxadiazole (B2793662) core with other pharmacophores, leading to the creation of novel chemical entities with potentially synergistic or enhanced biological activities. mdpi.comnih.gov

The primary approach for derivatization involves the nucleophilic substitution of the chloride atom, a versatile reaction that enables the formation of stable C-N, C-O, and C-S bonds. This facilitates the conjugation of the oxadiazole unit to various functional groups and heterocyclic systems.

A prominent strategy for scaffold diversification is the conversion of the chloromethyl group into an azidomethyl derivative. This azide (B81097) intermediate is a perfect substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked hybrids. Researchers have successfully employed this method to create complex hybrid molecules. For instance, starting from analogous 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles, a series of benzofuran-oxadiazole-triazole hybrids were synthesized. researchgate.net This was achieved by the in situ generation of the corresponding 5-azidomethyl-1,2,4-oxadiazole, followed by a 1,3-dipolar cycloaddition with various substituted alkynes, demonstrating a powerful method for molecular hybridization. researchgate.net

Furthermore, the chloromethyl group readily reacts with sulfur nucleophiles. A new series of thioethers containing the 1,2,4-oxadiazole ring has been synthesized by reacting 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds with ammonium thiocyanate to yield a thiocyanate intermediate. researchgate.net This intermediate subsequently reacts with various alcohols to produce the final thioether derivatives, showcasing another effective route for scaffold diversification through the formation of a C-S linkage. researchgate.net

These chemical transformations underscore the role of this compound as a versatile platform for generating diverse molecular architectures. The ability to link the oxadiazole core to other pharmacologically relevant moieties through stable linkers like triazoles and thioethers is a key strategy in the development of new therapeutic agents. scilit.comrsc.org

The following tables summarize the key derivatization strategies for this compound.

Table 1: Derivatization via Azide Formation and Click Chemistry

| Starting Material | Intermediate | Reaction Type | Linker Formed | Resulting Hybrid Scaffold Example |

|---|

Table 2: Derivatization via Thioether Linkage

| Starting Material | Intermediate | Reaction Type | Linker Formed | Resulting Hybrid Scaffold Example |

|---|

Structure Activity Relationship Sar Studies of 5 Chloromethyl 3 Phenyl 1,2,4 Oxadiazole Derivatives

Elucidating the Role of the Chloromethyl and its Derived Functional Groups on Biological Efficacy

The substituent at the 5-position of the 1,2,4-oxadiazole (B8745197) ring is a critical determinant of biological activity. The introduction of a chloromethyl group or other haloalkyl groups at this position has been shown to be a key factor in enhancing the efficacy of these compounds in various therapeutic areas. nih.govmdpi.com

In the pursuit of novel nematicides, research has demonstrated that introducing a haloalkyl group, such as chloromethyl or bromomethyl, at the 5-position of the 3-phenyl-1,2,4-oxadiazole (B2793662) core significantly enhances activity. mdpi.com For instance, the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) exhibited excellent nematicidal activity against Bursaphelenchus xylophilus, proving to be significantly more potent than commercial agents like avermectin (B7782182) and fosthiazate. mdpi.com This highlights the strategic importance of the haloalkyl moiety in conferring potent biological action.

Further studies on different biological targets corroborate the importance of this functional group. For the inhibition of Sirtuin 2 (Sirt2), a crucial substituent at the 5-position is a cyclic aminomethyl or a haloalkyl chain. nih.gov Similarly, in the development of anti-tubercular agents, modifications at the 5-position have been explored. While some studies focus on larger substituents, the principle of optimizing the group at this position remains central to improving antimycobacterial potential. nih.gov The electron-withdrawing nature and the reactivity of the chloromethyl group can facilitate interactions with biological targets, potentially through covalent bond formation or by acting as a key pharmacophoric element for non-covalent interactions. The fungicidal activity of related benzamide (B126) bio-isosteres was also found to be dependent on the substituent at this position, with structures containing an ethylsulfonyl group showing higher activity than those with an amide bridge, suggesting that the electronic and steric properties of the 5-substituent are pivotal. mdpi.com

The table below summarizes the impact of the 5-position substituent on the nematicidal activity of 3-phenyl-1,2,4-oxadiazole derivatives against Aphelenchoides besseyi.

| Compound | Ar (Substituent at 3-position) | X (Substituent at 5-position) | LC₅₀ (μg/mL) mdpi.com |

|---|---|---|---|

| B1 | 4-CH₃-C₆H₄ | -CH₂Cl | 2.6 |

| A4 | 4-Cl-C₆H₄ | -CH₂Br | 4.2 |

| A16 | 2-Cl-C₆H₄ | -CH₂Br | 13.4 |

| B15 | 2-CH₃-C₆H₄ | -CH₂Cl | 31.9 |

Systematic Analysis of Phenyl Ring Substituents on Pharmacological Profiles

The phenyl ring at the 3-position of the 1,2,4-oxadiazole core provides a versatile site for modification, and the nature and position of substituents on this ring profoundly influence the pharmacological profile of the derivatives. mdpi.comnih.govnih.gov

In the context of nematicidal activity, substitutions at the 4-position (para) of the benzene (B151609) ring generally result in excellent activity. mdpi.com For example, a compound with a 4-methyl group on the phenyl ring (B1) showed significantly higher potency (LC₅₀ = 2.6 μg/mL) than its counterpart with a 2-methyl group (B15, LC₅₀ = 31.9 μg/mL). A similar trend was observed with chloro substituents, where the 4-chloro derivative (A4) was more active than the 2-chloro derivative (A16). mdpi.com

For inhibitors of the SARS-CoV-2 main protease (Mpro), the phenyl ring substitution is also critical. A trifluoromethyl group at the 4-position of the phenyl ring was identified as a key feature for activity. nih.gov Moving the trifluoromethyl group to other positions or removing it entirely led to a significant decrease in potency. nih.gov Further optimization revealed that introducing other electron-withdrawing groups or halogens generally conferred good activity. nih.gov For example, in a series of anti-tubercular compounds, electron-withdrawing groups and halogens on the phenyl ring were found to be favorable for activity compared to electron-donating or bulky substituents. nih.gov This is consistent with findings in other studies where the presence of electron-withdrawing groups, such as nitro and trifluoromethyl, on a 5-phenyl ring increased the anti-infective potential of 1,2,4-oxadiazoles. nih.gov

Conversely, some studies have shown that electron-donating groups can enhance activity depending on the biological target. nih.gov However, for antibacterial activity against Xanthomonas oryzae, various substitutions on the phenyl ring, including trifluoromethyl groups, have yielded potent compounds, indicating that the optimal substitution pattern is target-dependent. researchgate.net

The following table presents SAR data for 3-phenyl-1,2,4-oxadiazole derivatives as SARS-CoV-2 Mpro inhibitors, highlighting the effect of phenyl ring substitutions.

| Compound | Substitution on Phenyl Ring (at 3-position) | IC₅₀ (μM) nih.gov |

|---|---|---|

| Hit-01 (parent) | 4-CF₃ | 46 |

| 12a | 2-CF₃ | Decreased activity vs. 7h |

| 12b | 3-CF₃ | Decreased activity vs. 7h |

| 12c | None | Significant decrease in potency |

Stereochemical and Conformational Aspects Influencing Biological Potency

The three-dimensional arrangement of a molecule, including its stereochemistry and preferred conformation, is paramount for its interaction with biological targets. For 3,5-disubstituted 1,2,4-oxadiazole derivatives, the central heterocyclic ring acts as a rigid scaffold that positions the substituents in a defined spatial orientation.

The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide or ester groups. mdpi.comresearchgate.net This substitution is not only to improve metabolic stability but also to lock the molecule into a specific, biologically active conformation. The planar nature of the oxadiazole ring reduces the conformational flexibility that would be present with a more flexible linker, which can be advantageous for binding to a specific receptor pocket. mdpi.comnih.gov For example, in the design of combretastatin (B1194345) A-4 analogs, the 1,2,4-oxadiazole ring was used to replace the cis-alkene bond to provide an optimal conformational geometry for interaction with the colchicine (B1669291) binding site of tubulin. nih.gov

While many derivatives of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole are achiral, the introduction of chiral centers in either of the side chains would necessitate an evaluation of the different stereoisomers. It is well-established in medicinal chemistry that enantiomers can have vastly different pharmacological activities and potencies. Although specific studies on the stereochemical and conformational analysis of this compound were not prominently featured in the reviewed literature, general principles of drug design suggest that controlling the stereochemistry and understanding the conformational preferences are crucial steps in optimizing potency and selectivity. Conformational analysis of related heterocyclic structures often reveals specific low-energy conformations that are responsible for biological activity, such as the adoption of β-turn conformations in peptide mimics. unifi.it The relative orientation of the phenyl and chloromethyl groups, dictated by the rigid oxadiazole core, is a key factor in how the molecule presents its pharmacophoric features to a biological target. mdpi.com

Identification of Key Pharmacophoric Elements within the this compound Framework

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For derivatives of this compound, several key pharmacophoric elements can be identified that contribute to their biological efficacy.

The 1,2,4-Oxadiazole Ring: This heterocyclic core is a fundamental pharmacophoric element. nih.gov It acts as a hydrogen bond acceptor due to the electronegativity of its nitrogen and oxygen atoms. tandfonline.com For instance, in SARS-CoV-2 Mpro inhibitors, the nitrogen atom at the 2-position of the 1,2,4-oxadiazole ring forms a crucial hydrogen bond with the side-chain of glutamine 192 in the enzyme's active site. nih.gov The ring also serves as a rigid scaffold, correctly orienting the substituents at the 3- and 5-positions for optimal target interaction. mdpi.comnih.gov

The 3-Phenyl Group: The substituted phenyl ring is another critical feature, often involved in hydrophobic and π-stacking interactions. In the Mpro inhibitor series, the phenyl group occupies the S1 pocket of the enzyme and forms a π-anion interaction with the side-chain of glutamate (B1630785) 166. nih.gov The substituents on this ring act as additional interaction points. For example, the fluorine atoms of a trifluoromethyl group can form hydrogen bonds with the main-chain amide of glutamine 192. nih.gov

The 5-Chloromethyl Group: The haloalkyl group at the 5-position is a key contributor to potency, as seen in nematicidal compounds. mdpi.com This group can participate in hydrophobic interactions and, due to its electrophilic character, may form halogen bonds or other specific interactions within the active site. In some contexts, this group is essential for conferring a specific biological activity, such as Sirt2 inhibition. nih.gov

Collectively, these elements form a pharmacophore characterized by a central hydrogen-bond-accepting heterocycle, a hydrophobic aromatic region capable of π-stacking and bearing specific hydrogen-bonding substituents, and an additional functional group at the 5-position that modulates activity through steric and electronic interactions. nih.govsemanticscholar.orgjchemrev.com

Pharmacological and Biological Research on 5 Chloromethyl 3 Phenyl 1,2,4 Oxadiazole and Its Derivatives

Anticancer and Antiproliferative Investigations

The 1,2,4-oxadiazole (B8745197) nucleus is a privileged scaffold in the development of novel anticancer agents. Derivatives of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole have been a particular focus of research, demonstrating significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

Cytotoxicity Assessments Against Human Cancer Cell Lines

Derivatives of 1,2,4-oxadiazole and the related 1,3,4-oxadiazole (B1194373) isomer have demonstrated considerable cytotoxic effects against numerous human cancer cell lines. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, certain caffeic acid-based 1,2,4- and 1,3,4-oxadiazole molecular hybrids have shown notable inhibitory activity. nih.gov One such derivative exhibited IC₅₀ values of 30.9 μM against the MCF-7 breast cancer cell line and 18.3 μM against the A549 lung cancer cell line. nih.gov Other studies on novel pyrimidine-1,3,4-oxadiazole hybrids have also reported cytotoxicity against breast (MCF-7, MDA-MB-231) and lung (A-549) carcinoma cell lines. nih.gov Similarly, azole compounds bearing a trifluorophenyl ring were found to be effective against MCF-7, MDA-MB-231 (human breast adenocarcinoma), and HCT-116 (human colon cancer) cell lines, with some compounds showing greater efficacy than reference drugs like cisplatin (B142131) and doxorubicin. medicinescience.org

A series of 2,5-diaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines, with the latter showing more sensitivity to the compounds' actions. mdpi.com Another study highlighted a 1,3,4-oxadiazole derivative that showed a high inhibitory effect on MCF-7 cells, proving stronger than the reference drug doxorubicin. mdpi.com

The table below summarizes the cytotoxic activity of various oxadiazole derivatives against several human cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Selected Oxadiazole Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| Caffeic acid-based oxadiazole hybrid | MCF-7 | Breast Adenocarcinoma | 30.9 nih.gov |

| Caffeic acid-based oxadiazole hybrid | A549 | Lung Carcinoma | 18.3 nih.gov |

| Caffeic acid-based oxadiazole hybrid | SKOV3 | Ovarian Cancer | 14.2 nih.gov |

| Caffeic acid-based oxadiazole hybrid | U87 | Glioblastoma | 35.1 nih.gov |

| 5-aminophenyl-2-butylthio-1,3,4-oxadiazole | MCF-7 | Breast Adenocarcinoma | 10.05 nih.gov |

| Thieno[2,3-d]pyrimidine with isoxazole | A549 | Lung Carcinoma | 0.00279 researchgate.net |

| Thieno[2,3-d]pyrimidine with isoxazole | HCT116 | Colorectal Cancer | 0.00669 researchgate.net |

| Thieno[2,3-d]pyrimidine with isoxazole | MCF-7 | Breast Adenocarcinoma | 0.00421 researchgate.net |

| Azole compound with trifluorophenyl ring | MDA-MB-231 | Breast Adenocarcinoma | 5.01 (µg/ml) medicinescience.org |

Mechanisms of Action in Cancer Cells: Apoptosis Induction and Cell Cycle Modulation

A primary mechanism through which oxadiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination. For example, a novel series of 3,5-diaryl-oxadiazoles was identified as potent apoptosis-inducing agents. nih.gov

Studies on 1,3,4-oxadiazole derivatives demonstrated apoptosis induction in MCF-7 cells, characterized by the activation of caspase-3 and a decrease in the expression of the anti-apoptotic protein BCL-2. nih.gov Further investigations into pyrimidine-1,3,4-oxadiazole hybrids confirmed the induction of apoptosis through the activation of caspases-3/7. nih.gov Similarly, 1,2,3-triazole/1,2,4-oxadiazole hybrids were found to promote apoptosis by activating caspase-3 and caspase-8, up-regulating the pro-apoptotic protein Bax, and down-regulating the anti-apoptotic protein Bcl-2. nih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle, arresting cancer cells at specific phases and preventing their proliferation. Flow cytometry analysis revealed that a 5-aminophenyl-2-butylthio-1,3,4-oxadiazole derivative caused cell cycle arrest in the G0/G1 phase in MCF-7 cells. nih.gov Other research has shown that different oxadiazole derivatives can arrest the cell cycle at the G2/M phase. biointerfaceresearch.com This disruption of the normal cell cycle progression is a key component of their antiproliferative activity.

Inhibition of Specific Molecular Targets in Cancer Pathways

The anticancer activity of oxadiazole derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival. Several key enzymes and signaling proteins involved in cancer pathways have been identified as targets for these compounds.

EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical tyrosine kinases involved in tumor cell proliferation and angiogenesis. nih.gov A novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were developed as dual inhibitors of EGFR and VEGFR-2, demonstrating potent antiproliferative action. nih.gov Molecular docking studies have also shown that 1,3,4-oxadiazole analogues can bind to the active site of EGFR tyrosine kinase. semanticscholar.orgnih.govdiva-portal.org The inhibition of VEGF, a key angiogenic factor, has also been demonstrated for 1,3,4-oxadiazole derivatives. researchgate.net

HDAC: Histone deacetylase (HDAC) enzymes are another important target in cancer therapy. jpp.krakow.pl Oxadiazole-based propanamide derivatives have been shown to exhibit significant anticancer activity through the inhibition of the HDAC8 enzyme. biointerfaceresearch.com Chimeric inhibitors combining pharmacophores against both EGFR and HDACs have also been developed, showing pronounced antineoplastic effects. mdpi.com

STAT3 and Topoisomerase: Signal transducer and activator of transcription 3 (STAT3) and the enzyme topoisomerase have also been identified as potential targets. Predictive studies have suggested STAT3 as a probable pharmacological target for certain 2,5-diaryl-1,3,4-oxadiazole compounds. mdpi.com Additionally, some 1,2,4-oxadiazole derivatives have displayed potent inhibitory activity against the topoisomerase enzyme. sciprofiles.com

Antimicrobial Activity Evaluations (Antibacterial, Antifungal, Antiviral)

Beyond their anticancer properties, derivatives of this compound have been investigated for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.

Efficacy Against Drug-Resistant Bacterial Strains

The rise of antibiotic resistance, particularly strains like methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. nih.gov Oxadiazole heterocycles have emerged as promising scaffolds for developing such agents. nih.gov

A study investigating a library of 1,2,4-oxadiazoles found that certain derivatives exhibited strong antimicrobial activity against S. aureus, including MRSA strains. nih.gov One particularly potent compound was found to be bactericidal and demonstrated a synergistic effect with the antibiotic oxacillin, restoring its activity against MRSA. This compound was shown to reduce the expression of genes within the mec operon, which is responsible for methicillin (B1676495) resistance. nih.gov Other research has focused on 1,3,4-oxadiazole-based compounds, with derivatives showing a 16- to 32-fold increase in activity against a cohort of multidrug-resistant S. aureus strains compared to earlier compounds. nih.gov

Antifungal Spectrum of Activity

Derivatives of 1,2,4-oxadiazole have also demonstrated a broad spectrum of antifungal activity, particularly against plant pathogenic fungi. In vitro mycelial growth inhibition tests have been used to screen these compounds against various fungal species.

Research has shown that certain 1,2,4-oxadiazole derivatives possess significant antifungal activities against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com One compound, in particular, showed superior efficacy against Exserohilum turcicum when compared to the commercial fungicide carbendazim. mdpi.com Further studies have confirmed the potential of 1,3,4-oxadiazole derivatives as antifungal agents for the control of maize diseases caused by pathogens like R. solani, Gibberella zeae, and E. turcicum. frontiersin.org Molecular docking simulations suggest that these compounds may act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme, a key component in fungal respiration. mdpi.comfrontiersin.org

Antiviral Potential (e.g., HIV-1 Integrase Inhibition)

The oxadiazole nucleus has been identified as a promising scaffold in the development of antiviral agents. While research on this compound itself is specific, broader studies on related oxadiazole derivatives have shown potential against viruses like the Human Immunodeficiency Virus-1 (HIV-1). Several compounds incorporating an oxadiazole component have demonstrated inhibitory effects against various stages of the HIV-1 life cycle. nih.gov

One of the key viral enzymes targeted is HIV-1 integrase, which is crucial for integrating the viral DNA into the host cell's genome. dntb.gov.ua The development of inhibitors that can block this step, known as integrase strand transfer inhibitors (INSTIs), is a validated strategy in anti-HIV-1 therapy. Molecular modeling studies have shown that the heteroatoms within the oxadiazole ring can participate in the metal-chelating pharmacophore necessary for inhibiting integrase activity. dntb.gov.ua

Beyond integrase, other viral targets have been explored. Derivatives of the related 1,3,4-oxadiazole scaffold have been found to interfere with Tat-mediated transcription, a process essential for viral replication. nih.gov For instance, certain 1,3,4-oxadiazole derivatives containing indole (B1671886) and acetamide (B32628) moieties exhibited potent inhibitory effects on HIV-1 infectivity by specifically disrupting the viral transcriptional step. nih.gov This highlights the versatility of the oxadiazole core in designing inhibitors against different viral mechanisms.

Proposed Mechanisms of Antimicrobial Action (e.g., FtsZ Inhibition)

In the search for new antibiotics to combat antimicrobial resistance, bacterial cell division has emerged as a novel target. The Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in this process, forming a ring-like structure (Z-ring) that initiates cell division in most bacteria. polyu.edu.hkmdpi.com As FtsZ is highly conserved in bacteria but absent in eukaryotes, it represents an attractive target for selective antibacterial agents. polyu.edu.hk

Inhibition of FtsZ prevents bacterial reproduction and can lead to cell lysis. polyu.edu.hk Certain derivatives containing the oxadiazole ring have been investigated as potential FtsZ inhibitors. For example, benzamide (B126) derivatives bearing a 1,3,4-oxadiazol-2-one moiety have shown strong antibacterial activity against several Gram-positive bacteria, including drug-resistant Staphylococcus aureus (MRSA) strains. mdpi.com

Another proposed mechanism for the antimicrobial action of some oxadiazole derivatives is the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication. By inhibiting their function, these compounds can effectively halt bacterial growth. Additionally, some symmetric bis-amidine 1,3,4-oxadiazole derivatives are thought to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme involved in fatty acid synthesis. nih.gov The ability of the 1,2,4-oxadiazole scaffold to act as a bioisostere for amide or ester groups allows for its incorporation into molecules designed to interact with these specific bacterial targets. mdpi.com

Anti-inflammatory and Analgesic Effects of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole scaffold is a recognized privileged structure in the design of compounds with anti-inflammatory and analgesic properties. researchgate.net Numerous derivatives have been synthesized and evaluated for their ability to mitigate inflammation and pain. The anti-inflammatory potential of these compounds is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation. tandfonline.commdpi.com The planar, aromatic nature of the oxadiazole ring can act as a linker that provides the correct orientation for binding to the active site of COX-2 enzymes. mdpi.com

Research has demonstrated that various substituted 1,2,4- and 1,3,4-oxadiazoles exhibit significant anti-inflammatory and analgesic activities in preclinical models. tandfonline.comnih.gov For example, a series of indole-oxadiazole derivatives showed notable COX-2 selectivity and anti-inflammatory effects. tandfonline.com One specific compound from this series not only demonstrated high analgesic activity, surpassing the standard drug indomethacin (B1671933) in a particular assay, but also showed a relatively low ulcer index, suggesting a better gastrointestinal safety profile. tandfonline.com Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives also reported potent anti-inflammatory and analgesic effects in rodent models. nih.gov

| Compound Series | Activity | Key Findings |

| Indole-Oxadiazole Derivatives tandfonline.com | Anti-inflammatory, Analgesic | One compound showed 100% analgesic protection, surpassing indomethacin (83.33%). It also exhibited strong COX-1/COX-2 inhibition and a low ulcer index. |

| 2,5-Disubstituted 1,3,4-Oxadiazoles nih.gov | Anti-inflammatory, Analgesic | Specific derivatives showed more potent anti-inflammatory and analgesic effects compared to other synthesized compounds in the series. |

| Flurbiprofen-1,3,4-Oxadiazole Hybrids mdpi.com | Anti-inflammatory | A derivative with p-chlorophenyl substitution showed the most promising activity (74.16% inhibition in vitro) compared to ibuprofen (B1674241) (84.31%). |

Other Investigated Biological Activities Relevant to the Oxadiazole Scaffold

The therapeutic potential of the 1,2,4-oxadiazole scaffold extends beyond the aforementioned activities, with research exploring its utility in treating a range of other conditions. nih.gov

Anticonvulsant: A variety of 3- and 5-aryl-1,2,4-oxadiazole derivatives have been prepared and tested, showing considerable anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. nih.gov Some of these compounds have been found to act as selective GABA potentiating agents without interacting with the benzodiazepine (B76468) binding site. nih.gov Similarly, certain 2,5-disubstituted 1,3,4-oxadiazoles have also demonstrated promising anticonvulsant properties. ptfarm.pl

Antidepressant: The oxadiazole nucleus is present in compounds designed to have antidepressant effects. Studies on 1,3,4-oxadiazole derivatives have shown that these compounds can exhibit significant antidepressant-like activity in animal models such as the forced swimming test and tail suspension test. bdpsjournal.orgnih.gov The proposed mechanisms often involve interaction with the serotonergic system, such as binding to the 5-HT1A receptor, or inhibition of monoamine oxidase (MAO) enzymes. nih.govbennett.edu.in

Antiparasitic: The 1,2,4-oxadiazole ring is found in molecules with activity against various parasites. scielo.br Early reports described the anthelmintic activity of 3-substituted 1,2,4-oxadiazoles against nematodes in rodent models. scielo.br More recent research has evaluated 1,2,4-oxadiazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Computational and in vitro studies suggest these compounds can interact with essential parasitic enzymes like cruzain and trypanothione (B104310) reductase. nih.gov

Anti-Alzheimer's: The multifactorial nature of Alzheimer's disease has led to the development of multi-target agents, and the 1,2,4-oxadiazole scaffold has proven useful in this area. nih.govdovepress.com Derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov Some compounds have shown high potency and selectivity for BuChE. nih.gov In addition to cholinesterase inhibition, some 1,2,4-oxadiazole derivatives have also demonstrated potential for inhibiting monoamine oxidase-B (MAO-B), another relevant target in neurodegenerative diseases. nih.govrsc.org

| Investigated Activity | Target/Mechanism Example | Key Findings |

| Anticonvulsant nih.gov | GABA modulation | 3- and 5-aryl-1,2,4-oxadiazoles showed protection in MES and PTZ seizure models. |

| Antidepressant nih.gov | 5-HT1A receptor binding | A 1,3,4-oxadiazole derivative showed antidepressant activity similar to fluoxetine (B1211875) and potent binding affinity to 5-HT1A receptors. |

| Antiparasitic scielo.brnih.gov | Inhibition of parasitic enzymes (e.g., cruzain) | Derivatives showed activity against Nematospiroides dubius and evolutionary forms of Trypanosoma cruzi. |

| Anti-Alzheimer's nih.govnih.gov | Cholinesterase (AChE/BuChE) inhibition | 1,2,4-oxadiazole derivatives were developed as potent and selective BuChE inhibitors. |

Computational and Theoretical Studies on 5 Chloromethyl 3 Phenyl 1,2,4 Oxadiazole and Its Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand and its receptor's active site.

Studies on 1,2,4-oxadiazole (B8745197) derivatives have utilized molecular docking to explore their binding modes with various protein targets. For instance, a derivative of the target compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099), was identified as having excellent nematicidal activity, with its mode of action affecting the acetylcholine (B1216132) receptor (AChE). mdpi.com Docking studies of this compound with AChE revealed that it fits well within the active protein pocket. mdpi.com The binding is stabilized by π-π stacking interactions between the compound's benzene (B151609) and 1,2,4-oxadiazole rings and the protein's tryptophan (TRP-84) and phenylalanine (PHE-330) residues. mdpi.com Furthermore, hydrogen bonds between the compound's halogen atoms and amino acid residues like GLY-118 and TYR-334 were found to be critical for the stability of the ligand-protein complex. mdpi.com

In other research, 1,2,4-oxadiazole derivatives have been docked into the active site of caspase-3, a key enzyme in apoptosis. mdpi.com The most active compounds demonstrated key hydrogen bond interactions: the oxygen and nitrogen atoms of the oxadiazole ring formed hydrogen bonds with the NH group of Gly238, while a nitrogen atom on the ring also interacted with the NH of Cys285. mdpi.com These interactions help to properly orient the ligand within the binding site of the enzyme. mdpi.com

Similarly, docking simulations of 1,2,4-oxadiazole derivatives with 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti showed that these compounds act as competitive inhibitors. nih.gov Their binding mode is similar to that of a known co-crystallized inhibitor, anchoring to the Arg356 residue and positioning the aromatic ring towards the entrance of the active site. nih.gov

| Derivative Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole | Acetylcholine Receptor (AChE) | TRP-84, PHE-330, GLY-118, TYR-334 | π-π Stacking, Hydrogen Bonding | mdpi.com |

| 3-Aryl-5-aryl-1,2,4-oxadiazole | Caspase-3 | Gly238, Cys285, THR288 | Hydrogen Bonding | mdpi.com |

| 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates | 3-hydroxykynurenine transaminase (HKT) | Arg356 | Anchoring/Hydrogen Bonding | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These predictive models are valuable in drug design for forecasting the activity of new, unsynthesized molecules.

Several 2D and 3D-QSAR studies have been performed on 1,2,4-oxadiazole derivatives to guide the development of more potent compounds. In a study targeting caspase-3 activation, a QSAR model was generated with good internal and external predictive ability, signified by a q² of 0.610 and a pred_r² of 0.553, respectively. mdpi.com Such models help in understanding which structural features are crucial for activity. mdpi.com

Another 3D-QSAR study on 1,2,4-oxadiazole derivatives as inhibitors of Sortase A (SrtA), a bacterial enzyme, resulted in a statistically significant model. nih.govresearchgate.net The selected model showed high predictive potential with a cross-validation value (q²) of 0.6319 and an external prediction value (pred_r²) of 0.5479. nih.govresearchgate.net This model indicated that hydrophobic substituents in specific regions of the molecule were essential for potent inhibitory activity. nih.gov

For a series of 3-(aryl)-5-aryl amino-1,2,4-Oxadiazoles with antiproliferative activity, a 2D-QSAR model was developed that explained over 88% of the variance in the training data (r² = 0.8229) and had an external predictive ability (pred_r²) of 76%. bookpi.org The model revealed that the biological activity was influenced by descriptors related to hydrophilicity (SKMostHydrophilic), topology (T_C_N_7), and electronic properties (AveragePotential). bookpi.org

| Target/Activity | QSAR Model Type | q² (Internal Validation) | pred_r² (External Validation) | r² (Correlation Coefficient) | Reference |

|---|---|---|---|---|---|

| Caspase-3 Activation | Not Specified | 0.610 | 0.553 | Not Reported | mdpi.com |

| Sortase A Inhibition | 3D-QSAR (kNN-MFA) | 0.6319 | 0.5479 | 0.9235 | nih.govresearchgate.net |

| Antiproliferative Activity | 2D-QSAR (PLSR) | 0.6202 | 0.7566 | 0.8229 | bookpi.org |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

DFT studies have been conducted on 1,2,4-oxadiazole derivatives to analyze their molecular structure and electronic properties. ajchem-a.comajchem-a.com For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculations using the B3LYP method with a 6-311++G(d,p) basis set determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively. ajchem-a.com The resulting HOMO-LUMO energy gap (ΔE) of 4.4815 eV suggests good kinetic stability for the molecule. ajchem-a.comresearchgate.net

Molecular Electrostatic Potential (MEP) surface analysis, another quantum chemical tool, helps to predict sites for electrophilic and nucleophilic attack. ajchem-a.com For the aforementioned fluorophenyl-phenyl-oxadiazole, the MEP map indicated that the regions around the nitrogen atoms of the oxadiazole ring are electron-rich, making them likely sites for electrophilic attack. ajchem-a.comajchem-a.comresearchgate.net

Quantum-chemical modeling has also been used to study the reaction mechanism for the formation of the 1,2,4-oxadiazole ring itself. chemintech.ru Calculations on the reaction between N-hydroxybenzamidine and acetyl chloride to form 3-phenyl-5-methyl-1,2,4-oxadiazole were performed to understand the transition states and reaction pathway. chemintech.ru

| Parameter | Calculated Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -6.5743 | ajchem-a.com |

| LUMO Energy | -2.0928 | ajchem-a.com |

| HOMO-LUMO Energy Gap (ΔE) | 4.4815 | ajchem-a.com |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing

The study of intermolecular interactions and crystal packing through methods like X-ray crystallography is vital for understanding the solid-state properties of a compound. These interactions govern physical properties and can influence biological activity.

The 1,2,4-oxadiazole ring is known to participate in significant noncovalent interactions. nih.govnih.gov Database surveys of the Cambridge Structural Database (CSD) and Protein Data Bank (PDB) have confirmed that the oxadiazole core is frequently involved in π-π stacking interactions. nih.gov These can occur between an oxadiazole ring and another aromatic system (like a phenyl or pyridine (B92270) ring) or between two oxadiazole rings. nih.govnih.gov Such π-π stacking interactions play a major role in the formation of molecular aggregations and contribute significantly to the stability of the crystal structure. researchgate.netrsc.org In addition to π-π interactions, other short contacts like C–H⋯N interactions can make significant contributions to the molecular packing. rsc.org

In Silico Prediction of Biological Pathways and Molecular Targets

In silico methods are powerful tools for identifying potential biological targets and pathways for new chemical entities, a process often referred to as "target fishing."

For 1,2,4-oxadiazole derivatives, computational approaches have been instrumental in identifying novel mechanisms of action. One study used affinity chromatography and mass spectrometry to reveal that a 1,2,4-oxadiazole derivative directly targets Rpn6, a regulatory subunit of the 26S proteasome. acs.org The binding of the compound to Rpn6 was shown to block the assembly of the proteasome, which in turn prevents the degradation of Nrf2, a key transcription factor. acs.org This leads to the activation of the Nrf2 signaling pathway, which is crucial for protecting cells from oxidative stress and is a therapeutic target for inflammatory and neurodegenerative diseases. acs.orgnih.gov

Another multidisciplinary approach involving virtual screening led to the identification of 1,2,4-oxadiazole derivatives as multi-target inhibitors of enzymes involved in the eicosanoid biosynthesis pathway. researchgate.net This pathway is critical in inflammation. The identified compounds were shown to inhibit cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), making them promising anti-inflammatory agents. researchgate.net

Other predicted or confirmed targets for various 1,2,4-oxadiazole derivatives include metabotropic glutamate (B1630785) receptors (mGluR) and kappa-opioid receptors (KOR), highlighting the scaffold's versatility in targeting different biological pathways. nih.govnih.gov

Future Research Directions and Therapeutic Potential of the 5 Chloromethyl 3 Phenyl 1,2,4 Oxadiazole Scaffold

Rational Design and Synthesis of Next-Generation Hybrid Molecules

The rational design of next-generation therapeutics based on the 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole scaffold is largely driven by its function as a bioisostere and its synthetically versatile nature. The 1,2,4-oxadiazole (B8745197) ring is recognized as a metabolically stable substitute for ester and amide functionalities, a characteristic that is highly advantageous in drug design to improve metabolic stability and pharmacokinetic profiles. chim.itnih.gov This bioisosteric replacement allows for the maintenance of biological activity while mitigating susceptibility to hydrolysis by esterases.

The chloromethyl group at the 5-position is a key reactive handle, enabling the synthesis of a diverse library of hybrid molecules through nucleophilic substitution reactions. This facilitates the conjugation of the core scaffold with other pharmacologically active moieties to create multifunctional molecules. For instance, research has demonstrated the synthesis of thioether derivatives by reacting 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds with various alcohols or thiols. This approach allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.

Strategies for creating next-generation molecules include:

Molecular Hybridization: Combining the 1,2,4-oxadiazole scaffold with other known pharmacophores. Examples include creating hybrids with quinazoline-4-one to develop multi-targeted inhibitors for cancer therapy or with piperazine (B1678402) derivatives to target different receptors. nih.govnih.gov

Scaffold Hopping: Utilizing the 1,2,4-oxadiazole core to replace less stable or less effective moieties in existing drugs to improve their therapeutic index. researchgate.net

Fragment-Based Drug Discovery (FBDD): Using the this compound as a core fragment and building upon it with other chemical fragments to design potent and selective inhibitors against novel biological targets. researchgate.net

The synthesis of these next-generation compounds often involves multi-step reactions, starting with the cyclocondensation of a substituted benzamidoxime (B57231) with chloroacetyl chloride to form the core ring structure. semanticscholar.org Subsequent modifications can be made to both the phenyl ring at the 3-position and by leveraging the reactivity of the chloromethyl group at the 5-position.

Exploration of Novel Biological Targets and Signaling Pathways

Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a remarkably broad spectrum of biological activities, suggesting their potential to interact with a wide array of biological targets and modulate various signaling pathways. researchgate.netnih.gov Future research will focus on identifying and validating novel targets for compounds derived from this compound.

The established activities provide a foundation for this exploration. For example, 1,2,4-oxadiazole derivatives have shown significant potential as:

Anticancer Agents: These compounds have been found to induce apoptosis in cancer cells and inhibit key targets involved in cell proliferation. researchgate.netmdpi.com Molecular docking studies have suggested interactions with targets like tubulin and epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net Further investigation could explore their impact on pathways like the Raf/MEK/ERK (MAPK) signaling cascade, which is crucial in many cancers. nih.gov

Antimicrobial Agents: The scaffold has been used to develop inhibitors of bacterial enzymes such as penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), interfering with cell wall biosynthesis. nih.gov This opens avenues for exploring other essential bacterial or fungal pathways.

Neuroprotective and Anti-Alzheimer's Agents: Derivatives have been synthesized as potent and selective inhibitors of key enzymes in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.govrsc.orgresearchgate.net Their ability to cross the blood-brain barrier makes them promising candidates for CNS disorders. researchgate.net

Nematicidal Agents: A derivative, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099), has demonstrated potent nematicidal activity by affecting the acetylcholine (B1216132) receptor of the nematode Bursaphelenchus xylophilus. openmedicinalchemistryjournal.com This highlights the potential for developing new crop protection agents.

The following table summarizes some of the biological targets that have been identified for 1,2,4-oxadiazole derivatives, indicating promising areas for future investigation.

| Target Class | Specific Target/Enzyme | Therapeutic Area |

| Oncology | Tubulin, EGFR, Caspase-3 | Cancer |

| Infectious Diseases | Penicillin-Binding Protein 2a (PBP2a) | Antibacterial |

| Neuroscience | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), MAO-B | Alzheimer's Disease |

| Pest Control | Acetylcholine Receptor (AChR) | Nematicide |

| Virology | Papain-like Protease (PLpro) | Antiviral (SARS-CoV-2) |

Future studies should employ chemoproteomics, genetic screening, and molecular modeling to deconvolve the mechanisms of action and identify novel protein and pathway interactions for this versatile scaffold.

Development of Advanced Delivery Systems for Enhanced Therapeutic Efficacy

A significant challenge in drug development is ensuring that a potent molecule reaches its intended target in the body at a sufficient concentration and for an adequate duration. The therapeutic efficacy of this compound derivatives could be substantially enhanced through the development of advanced delivery systems. These systems aim to improve solubility, stability, bioavailability, and target-specific accumulation while minimizing off-target toxicity. iiste.org

One promising approach is the formulation of oxadiazole derivatives into organic nanoparticles . Research has shown that a 1,3,4-oxadiazole (B1194373) derivative can be fabricated into well-dispersed nanoparticles in aqueous media using a re-precipitation method. researchgate.net This technique can improve the solubility and dispersion of hydrophobic compounds, which is crucial for intravenous administration. Such nano-formulations could potentially be used for applications like biomedical imaging or targeted drug delivery. researchgate.net

Other advanced delivery strategies that warrant investigation include:

Nanocomposites: The synthesis of nanocomposites, for example by coating silver nanoparticles (AgNPs) with an oxadiazole derivative, has been explored to enhance antibacterial activity. This synergy between the nanoparticle and the active compound can lead to improved therapeutic outcomes.

Lipid-Based Systems: Encapsulating the compounds in liposomes or solid lipid nanoparticles could improve oral bioavailability and protect the drug from premature degradation.

Polymer-Drug Conjugates: Attaching the oxadiazole scaffold to a biocompatible polymer could increase its half-life in circulation and allow for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

Antibody-Drug Conjugates (ADCs): For anticancer applications, conjugating a highly potent oxadiazole derivative to a monoclonal antibody that specifically recognizes a tumor-associated antigen would represent a highly targeted therapeutic strategy, delivering the cytotoxic agent directly to cancer cells. iiste.org

These advanced delivery systems could help overcome pharmacokinetic hurdles and unlock the clinical potential of promising 1,2,4-oxadiazole-based drug candidates.

Strategies for Overcoming Drug Resistance Mechanisms in Medicinal Applications

The emergence of drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.gov The this compound scaffold offers a promising platform for designing novel agents that can circumvent or overcome existing resistance mechanisms.

In oncology, resistance to chemotherapy is often multifactorial, involving mechanisms such as increased drug efflux, target mutation, or activation of alternative survival pathways. Strategies involving 1,2,4-oxadiazole derivatives to combat this include:

Development of Multi-Target Inhibitors: Designing hybrid molecules that inhibit multiple signaling pathways simultaneously can make it more difficult for cancer cells to develop resistance. For instance, a hybrid of 1,2,4-oxadiazole and quinazoline (B50416) could act as a dual EGFR/BRAF inhibitor, a combination known to be effective in overcoming resistance in certain tumors. nih.gov

Targeting Resistance-Associated Proteins: Multidrug resistance (MDR) is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters. nih.gov Novel 1,2,4-oxadiazole derivatives could be designed to either inhibit these efflux pumps or to be poor substrates for them, thereby restoring sensitivity to other chemotherapeutic agents.

In the context of infectious diseases, 1,2,4-oxadiazole derivatives have shown promise against drug-resistant pathogens. researchgate.net For example, they have been investigated as inhibitors of PBP2a in MRSA, a key mechanism of resistance to β-lactam antibiotics. nih.gov Further research could focus on:

Novel Mechanisms of Action: Identifying compounds that act on entirely new bacterial or fungal targets for which there is no pre-existing resistance.

Combination Therapy: Designing derivatives that can be used in combination with existing antibiotics to restore their efficacy, for instance, by inhibiting resistance-conferring enzymes like β-lactamases.

Studies have successfully demonstrated the synthesis of 1,2,4-oxadiazoles that are active against drug-resistant models of human chronic myeloid leukemia, indicating their potential to overcome resistance in hematological malignancies. nih.gov

Application as Chemical Probes for Biological System Elucidation

Beyond their direct therapeutic potential, potent and selective inhibitors derived from the this compound scaffold can serve as valuable chemical probes. These tools are essential for dissecting complex biological pathways and validating the function of specific proteins in health and disease.

The utility of a compound as a chemical probe depends on its specificity and potency for a particular biological target. Several 1,2,4-oxadiazole derivatives have been developed with high selectivity for specific enzymes, making them suitable for this purpose. For example:

Enzyme Function Probes: Derivatives showing selective inhibition of enzymes like AChE, BuChE, or MAO-B can be used to study the roles of these enzymes in the progression of neurodegenerative diseases. nih.govrsc.org By selectively blocking the activity of one enzyme, researchers can observe the downstream effects on cellular signaling and pathophysiology.

Imaging Agents: The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as β-amyloid imaging agents for Alzheimer's disease. researchgate.net By labeling such a probe with a radionuclide (for PET imaging) or a fluorophore, it becomes possible to visualize and quantify the distribution of a target protein or pathological aggregate in living systems. The development of fluorescently tagged drug molecules is a key strategy for studying morphological and functional changes in cell organelles.

The reactive chloromethyl group on the this compound core is particularly useful for developing activity-based probes. This group can be modified to include a reporter tag (like a fluorophore or biotin) and a reactive group designed to covalently bind to the active site of a target enzyme, allowing for its identification, visualization, and quantification in complex biological samples. The continued development of highly selective and potent ligands from this scaffold will undoubtedly expand their role as chemical probes for fundamental biological research.

Q & A

Q. What are the standard synthetic routes for 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole, and how is purity confirmed?

The compound is typically synthesized via cyclocondensation of substituted benzamidoximes with chloroacetyl chloride in refluxing benzene or acetonitrile . Key steps include refluxing for 8–12 hours under anhydrous conditions. Purity is confirmed using 1H/13C NMR (e.g., δ 4.75 ppm for the chloromethyl group) and mass spectrometry (m/z 195 [M+H]+). Elemental analysis (C, H, N) and TLC monitoring are standard validation methods .

Q. How can researchers structurally characterize derivatives of this compound?

Derivatives are characterized using:

- X-ray crystallography to resolve dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole planes) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

- Multinuclear NMR to confirm substitution patterns (e.g., aryl protons at δ 7.4–8.0 ppm).

- IR spectroscopy to detect functional groups (e.g., C–Cl stretching at 760 cm⁻¹) .

Q. What solvents and reaction conditions optimize alkylation or arylation of the chloromethyl group?

Acetonitrile or acetone with K2CO3 as a base at reflux (60–80°C) are effective for SN2 substitutions. For example, reactions with benzotriazoles proceed in 80% yield after 10 hours . Avoid protic solvents to minimize hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. Why do reactions with KCN yield acetonitrile derivatives instead of cyanated oxadiazoles?

At room temperature, KCN promotes elimination over substitution, forming trisubstituted acetonitrile via dehydrohalogenation. At 100°C, a decyanation pathway dominates, producing oxadiazole-substituted propanes. This temperature-dependent divergence highlights the need for mechanistic studies using kinetic isotope effects or DFT calculations .

Q. How does protonation behavior affect the reactivity of this compound in acidic media?

Protonation occurs preferentially at the N4 nitrogen of the oxadiazole ring, as shown by DFT calculations (global electrophilicity index ω = 1.5 eV). This increases electrophilicity at the chloromethyl group, facilitating nucleophilic attacks. Solvent polarity (e.g., CH3CN vs. H2O) modulates protonation efficiency .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?

- Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Replace KCN with NaCN or trimethylsilyl cyanide to favor substitution over elimination .

- Employ low-temperature conditions (−20°C) for azide substitutions to prevent ring-opening .

Q. How can computational methods predict the bioactivity of derivatives?

- Docking studies (e.g., against MAP kinase for anticancer activity) guide rational design of hybrids like 4-aminophenol-oxadiazoles .

- QSAR models correlate substituent electronegativity (e.g., p-tolyl vs. 4-fluorophenyl) with antioxidant or antiangiogenic activity .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing pharmacologically active hybrids?

It serves as a scaffold for apoptosis-inducing agents (e.g., triple-negative breast cancer inhibitors) via coupling with 4-aminophenols. Reactions involve nucleophilic aromatic substitution under mild conditions (room temperature, 2 hours) .

Q. What role does it play in synthesizing macrocyclic crown ethers?

Reacting with benzodioxadiazacrown-9 yields N,N′-disubstituted crown ethers (10a–i), which are studied for ion-binding properties. Key steps include refluxing in acetonitrile for 24 hours .

Q. How does fluorination of the chloromethyl group expand its utility in medicinal chemistry?

Substitution with difluoroiodomethyl groups (via Na2S2O4 initiation) enables synthesis of fluorinated tetrahydrofurans, enhancing bioavailability and metabolic stability .

Data Contradictions and Resolutions

- Unexpected Acetonitrile Formation : conflicts with typical SN2 mechanisms but is resolved by recognizing elimination pathways under specific conditions.

- Protonation Site Variability : Computational data clarifies that N4 protonation dominates despite earlier assumptions about N2 reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。